

Application Note: Crystallization & Purification of 2-Fluoro-4-hydroxy-N,N-dimethylbenzamide

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Compound of Interest

Compound Name: 2-Fluoro-4-hydroxy-N,N-dimethylbenzamide

CAS No.: 1236284-46-0

Cat. No.: B8014482

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Executive Summary

The isolation of **2-Fluoro-4-hydroxy-N,N-dimethylbenzamide** presents unique challenges due to its hybrid functionality: a phenolic hydroxyl group (pKa ~9.5) and a tertiary amide (N,N-dimethyl).[1][2][3] Unlike its N-methyl analog (a common Enzalutamide intermediate), the N,N-dimethyl variant lacks a hydrogen bond donor on the amide nitrogen, significantly altering its crystal packing forces and solubility profile.

This guide details a two-stage purification strategy:

- Acid-Base Swing Precipitation: For gross impurity removal (rejecting non-acidic organic byproducts).[1]
- Controlled Cooling Crystallization: For final polishing and polymorph control.[1]

Physicochemical Profile & Solvent Selection

Understanding the molecule's "personality" is critical for designing the lattice.

Feature	Chemical Consequence	Crystallization Impact
Phenolic -OH	H-bond donor/acceptor; Acidic (pKa ~9.5).[1]	Solubility Handle: Soluble in aqueous NaOH/KOH.[1] Insoluble in acidic water.[1] Risk: Prone to oxidation if crystallized from basic solutions hot.[1]
N,N-Dimethyl Amide	H-bond acceptor only (No H-donor).[1]	Lattice Energy: Lower lattice energy than N-monoalkyl amides (lower MP).[1] Higher solubility in aprotic solvents (DCM, EtOAc).[1]
2-Fluoro Group	Electron withdrawing; Lipophilic.[1]	Increases solubility in halogenated solvents; modulates pKa of the phenol. [1]

Solvent Screening Matrix

Based on calculated solubility parameters and functional group interactions.

Solvent Class	Solvents	Solubility Status	Role in Protocol
Alcohols	Methanol, Ethanol, IPA	High (Hot) / Mod (Cold)	Primary Solvent. Excellent for cooling crystallization.[1]
Esters	Ethyl Acetate, IPAc	Moderate	Good for extraction; requires antisolvent (Heptane) for high yield.[1]
Chlorinated	DCM, Chloroform	Very High	Avoid. Too soluble; leads to oils/syrups.[1]
Hydrocarbons	Heptane, Hexane, Toluene	Low/Insoluble	Antisolvent. Critical for yield maximization.[1]
Aqueous Base	1M NaOH, 1M KOH	High (as salt)	Purification Handle. Used for chemical extraction.[1]

Detailed Protocols

Protocol A: Acid-Base Swing (Primary Isolation)

Best for: Crude reaction mixtures containing non-acidic impurities (e.g., unreacted amines, decarboxylated byproducts).[1]

Mechanism: The phenolic proton allows the compound to form a water-soluble phenolate salt, while non-phenolic impurities remain in the organic phase.

- Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (5 vol).
- Extraction: Add 1.0 M NaOH (3 equiv). Agitate vigorously for 20 mins.
 - Observation: The product moves to the aqueous layer (yellowish solution).
- Phase Separation: Separate layers. Keep the Aqueous Layer.[1]

- Optional Wash: Wash aqueous layer with fresh EtOAc (2 vol) to remove entrained organics.[1]
- Precipitation: Cool aqueous layer to 5–10°C. Slowly add 6 M HCl dropwise to pH 2–3.
 - Critical Control: Control exotherm.[1] Rapid precipitation occurs.[1]
- Filtration: Filter the resulting white/off-white slurry.[1] Wash with cold water (3 x 2 vol).[1]
- Drying: Vacuum dry at 45°C to constant weight.

Protocol B: Polishing Crystallization (Final Form)

Best for: Achieving >99.5% HPLC purity and defined crystal habit.

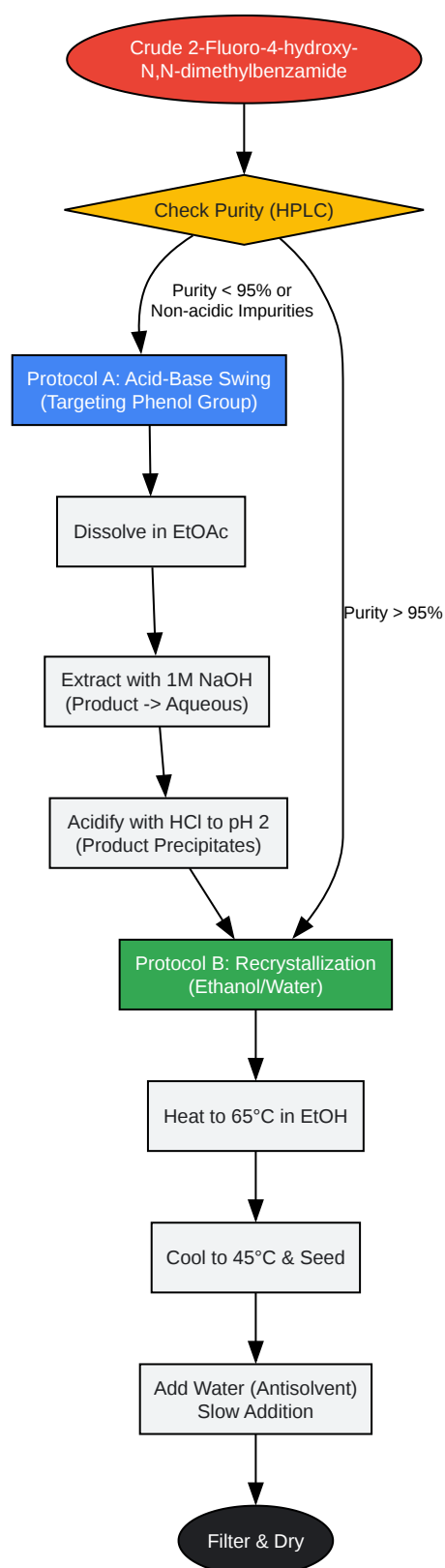
System: Ethanol / Water (Cooling + Antisolvent)[1]

- Charge: Suspend the dried solid (from Protocol A) in Ethanol (absolute) (3.0 volumes).
- Dissolution: Heat to 65°C (reflux).
 - Note: If solution is not clear, add Ethanol in 0.5 vol increments.
- Clarification (Optional): If insoluble particulates are present, perform hot filtration through a 0.45 µm PTFE membrane.[1]
- Nucleation: Cool slowly to 45°C.
 - Seeding: Add seed crystals (0.5 wt%) at 45°C to induce controlled growth.[1] Hold for 30 mins.
- Antisolvent Addition: Slowly add DI Water (2.0 volumes) over 2 hours via syringe pump or dropping funnel.[1]
 - Rate: 1 volume/hour. Fast addition causes "oiling out." [1]
- Cooling: Cool the slurry to 0–5°C over 2 hours.
- Isolation: Filter on a Buchner funnel.

- Wash: Wash with cold Ethanol:Water (1:1) mixture (2 vol).
- Drying: Vacuum oven at 50°C for 12 hours.

Process Visualization (Graphviz)[1]

The following diagram illustrates the decision logic and workflow for the purification process.



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Caption: Workflow logic for selecting between chemical extraction (Protocol A) and thermodynamic crystallization (Protocol B).

Troubleshooting & Critical Parameters

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

- Symptom: The solution turns cloudy/milky before distinct crystals appear, or oily droplets form on the flask walls.[\[1\]](#)
- Cause: The antisolvent (Water) was added too fast, or the temperature was too high for the solvent composition.
- Remedy:
 - Reheat to dissolve the oil.
 - Increase the seed loading to 1.0 wt%.[\[1\]](#)
 - Slow down the antisolvent addition rate.[\[1\]](#)
 - Alternative System: Switch to IPA / Heptane. Heptane is a "softer" antisolvent than water for this lipophilic amide.[\[1\]](#)

Issue: Color Retention

- Symptom: Crystals are off-white or yellow/brown.[\[1\]](#)
- Cause: Oxidation of the phenol group (quinone formation).
- Remedy:
 - Add Sodium Metabisulfite (0.5 wt%) to the aqueous crystallization phase (if using water).
 - Perform a carbon treatment: Add Activated Carbon (Type C, 5 wt%) to the hot ethanol solution, stir for 15 mins, and filter hot before adding antisolvent.[\[1\]](#)

Analytical Validation

To confirm the success of the crystallization, the following data points must be verified:

- HPLC Purity: >99.5% (Area%).
 - Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 μm .[\[1\]](#)
 - Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.[\[1\]](#) Gradient 10-90% B.[\[1\]](#)
- Residual Solvent (GC-HS): Ethanol < 5000 ppm.[\[1\]](#)
- DSC (Differential Scanning Calorimetry): Sharp endotherm.
 - Expected: Single melting peak.[\[1\]](#) (Note: N,N-dimethyl amides typically melt lower than their N-H counterparts due to lack of intermolecular H-bonding).[\[1\]](#)

References

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